molecular formula C23H24BrN3O4S2 B12144084 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide

Cat. No.: B12144084
M. Wt: 550.5 g/mol
InChI Key: KMAPNVWTSARUBV-UHFFFAOYSA-N
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Description

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide is a complex organic compound with a molecular formula of C23H24BrN3O4S2 and a molecular weight of 550.4884 . This compound is notable for its unique structure, which includes a thiazole ring, a bromophenoxy group, and an azepane sulfonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.

    Introduction of the Azepane Sulfonyl Group: This step involves the sulfonylation of the phenyl ring with azepane, typically using sulfonyl chloride derivatives.

    Attachment of the Bromophenoxy Group: This step involves the reaction of the intermediate compound with 4-bromophenol under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, this compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other enzymes and pathways, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24BrN3O4S2

Molecular Weight

550.5 g/mol

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C23H24BrN3O4S2/c24-18-7-9-19(10-8-18)31-15-22(28)26-23-25-21(16-32-23)17-5-11-20(12-6-17)33(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-15H2,(H,25,26,28)

InChI Key

KMAPNVWTSARUBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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